(2-Cyanoanilino)(oxo)acetic acid
Description
Significance of the 2-Cyanoanilino Moiety in Organic Chemistry
The defining feature of (2-Cyanoanilino)(oxo)acetic acid is the 2-cyanoanilino group. This moiety is derived from 2-aminobenzonitrile (B23959), also known as anthranilonitrile or 2-cyanoaniline researchgate.netsigmaaldrich.comtcichemicals.com. 2-Aminobenzonitrile is a valuable building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds such as quinazolines and quinolines researchgate.net. The presence of both an amino group and a cyano group on the same aromatic ring provides multiple reactive sites for chemical transformations. The cyano group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aniline (B41778) ring, which in turn can affect the reactivity and biological activity of the parent molecule.
Structural Features and Functional Group Analysis
The molecular structure of this compound comprises three key functional groups: a carboxylic acid group (-COOH), an amide linkage (-NH-C=O), and a nitrile group (-C≡N) attached to an aromatic ring. The oxoacetic acid portion of the molecule, also known as glyoxylic acid, is the simplest α-keto acid wikipedia.orgatamanchemicals.com. The presence of these functional groups suggests several potential chemical interactions. The carboxylic acid group can act as a proton donor and participate in hydrogen bonding. The amide linkage provides a site for both hydrogen bond donation and acceptance. The nitrile group is a polar functional group that can also engage in dipole-dipole interactions.
Key Functional Groups in this compound:
| Functional Group | Chemical Formula | Key Characteristics |
| Carboxylic Acid | -COOH | Acidic proton, capable of hydrogen bonding |
| Amide | -CONH- | Planar geometry, hydrogen bond donor and acceptor |
| Nitrile | -C≡N | Strong dipole, electron-withdrawing |
| Aromatic Ring | -C₆H₄- | Planar, subject to electrophilic substitution |
Historical Perspectives and Evolution of Research on Related Compounds
While specific historical data on this compound is not extensively documented in readily available literature, the evolution of research on the broader class of N-aryloxamic acids and the key starting material, 2-aminobenzonitrile, provides a valuable context. Research into N-substituted amino acids and their derivatives has been a continuous effort in organic and medicinal chemistry. The synthesis and application of various N-aryloxamic acids have been explored for their potential biological activities.
The precursor, 2-aminobenzonitrile, has been a subject of study for many years, with various synthetic methods being developed for its preparation researchgate.netrsc.org. Its utility as a precursor for heterocyclic compounds has been a significant driver of research in this area researchgate.net. The ongoing interest in compounds containing the 2-cyanoanilino moiety underscores the perceived potential of these structures in the development of new chemical entities with desirable properties. The synthesis of related acetamide (B32628) derivatives, for instance, highlights the reactivity of the amino group in aniline derivatives and the potential for creating more complex molecules sapub.orgresearchgate.net.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61068-77-7 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(2-cyanoanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6N2O3/c10-5-6-3-1-2-4-7(6)11-8(12)9(13)14/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
CUOCPSSQPCPPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanoanilino Oxo Acetic Acid and Its Structural Analogues
Direct Amidation and Acylation Approaches
Direct methods for forming the amide bond in N-aryloxamic acids are common and can be achieved through various reagent combinations.
Reaction of 2-Cyanoaniline with Methyl Chlorooxoacetate Followed by Hydrolysis
A straightforward approach to synthesizing (2-cyanoanilino)(oxo)acetic acid involves a two-step process. The initial step is the acylation of 2-cyanoaniline with an oxalyl chloride derivative, such as methyl chlorooxoacetate. This reaction is typically carried out in the presence of a base, like triethylamine, in a suitable solvent like dichloromethane. The resulting intermediate ester, methyl (2-cyanoanilino)(oxo)acetate, is then subjected to hydrolysis to yield the final carboxylic acid. rsc.org
The hydrolysis of the ester is generally achieved under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. rsc.org Following the hydrolysis, acidification of the reaction mixture precipitates the desired this compound.
Coupling Reagent-Mediated Amide Bond Formation in Analogous Systems
The formation of the amide bond in N-aryloxamic acid analogs can also be accomplished using a variety of coupling reagents. nih.govhepatochem.com These reagents activate the carboxylic acid group, facilitating its reaction with an aniline (B41778) derivative. This method is particularly useful when dealing with less reactive anilines or when sensitive functional groups are present in the molecule. nih.gov
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govhepatochem.com Other effective coupling agents include uronium salts like COMU and phosphonium (B103445) salts. organic-chemistry.org The choice of coupling reagent, solvent, and base can be optimized to maximize the yield and purity of the desired N-aryloxamic acid. For instance, the combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the coupling of electron-deficient amines. nih.gov
| Coupling Reagent System | Typical Conditions | Application |
| EDC/HOBt/DIPEA | CH3CN, rt | General amide bond formation |
| DCC/DMAP | CH2Cl2, rt | Amide synthesis |
| COMU/2,6-lutidine | Aqueous micellar medium | Green synthesis of amides/peptides |
| T3P/Pyridine | THF, rt | Low-epimerization amide bond formation |
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed reactions, particularly those employing copper, provide a powerful alternative for the synthesis of N-aryloxamic acids.
Copper-Catalyzed Ullmann-Goldberg Cross-Coupling between Aryl Iodides and Oxamates
The Ullmann-Goldberg reaction is a well-established method for forming carbon-nitrogen bonds. nih.govmdpi.comorganic-chemistry.org In the context of N-aryloxamic acid synthesis, this reaction involves the copper-catalyzed cross-coupling of an aryl halide, such as an aryl iodide, with an oxamate (B1226882) ester. This reaction typically requires a copper catalyst, a ligand, and a base. nih.gov The choice of ligand is crucial for the efficiency of the coupling, with various N- and O-based ligands being effective. nih.gov The reaction is generally performed under an inert atmosphere. nih.gov
Computational studies suggest that the mechanism of these copper-catalyzed cross-coupling reactions often proceeds via an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate. mdpi.comresearchgate.net The oxidative addition of the aryl halide to the copper(I) complex is often the rate-determining step. mdpi.com
Subsequent Hydrolysis of Oxamate Esters to the Carboxylic Acid
Similar to the direct acylation methods, the product of the Ullmann-Goldberg coupling is an oxamate ester. This ester must be hydrolyzed to yield the final N-aryloxamic acid. The hydrolysis is typically carried out using a base such as lithium hydroxide or sodium hydroxide in a mixed solvent system like THF/water. rsc.org Acidification of the reaction mixture after hydrolysis leads to the precipitation of the carboxylic acid. The efficiency of ester hydrolysis can be influenced by the steric and electronic properties of the aryl group. nih.govnih.gov
Indirect Synthetic Pathways and Precursor Chemistry
Indirect routes to this compound may involve the synthesis and subsequent modification of precursors. For instance, cyanoacetic acid itself is a versatile precursor in organic synthesis. wikipedia.org It is prepared by treating chloroacetate (B1199739) salts with sodium cyanide followed by acidification. wikipedia.org While not a direct precursor to the title compound, its chemistry highlights the utility of the cyano group in synthetic transformations.
Oxidation of N-Arylisatins or Related Anilino Precursors
The oxidative cleavage of the isatin (B1672199) ring system presents a potential pathway for the synthesis of N-substituted anthranilic acids, which are precursors to the target molecule, this compound. A notable method involves the oxidation of isatins using hydrogen peroxide in a basic aqueous solution. scielo.brresearchgate.net This approach is considered environmentally friendly and has been demonstrated for a variety of substituted isatins. scielo.brresearchgate.net
The general reaction involves treating the N-substituted isatin with aqueous sodium hydroxide and hydrogen peroxide. scielo.br For N-aryl substituted isatins, the reaction may require slightly longer reaction times compared to N-unsubstituted isatins, but still proceeds under mild conditions at room temperature. scielo.brresearchgate.net The resulting N-substituted anthranilic acid can then be isolated by acidification. scielo.br
Table 1: General Conditions for Isatin Oxidation to Anthranilic Acids scielo.brresearchgate.net
| Parameter | Value |
| Oxidant | Hydrogen Peroxide (H₂O₂) 30% v/v |
| Base | Sodium Hydroxide (NaOH) 5% w/w |
| Temperature | Room Temperature |
| Reaction Time | 15 - 45 minutes |
While this method has been established for a range of substituted isatins, its specific application to N-(2-cyanophenyl)isatin to directly yield a precursor for this compound would be a logical extension of this methodology. Another oxidative route for isatin derivatives involves treatment with chromic acid or a cleaner organoselenium-catalyzed oxidation with H₂O₂ to yield isatoic anhydride, which represents a related ring-opening oxidation. nih.gov More complex oxidative methods like ozonolysis are also known to cleave carbon-carbon double bonds and could theoretically be applied to the isatin scaffold, though this would likely be a less direct approach. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Utilization of 2-Aminobenzonitrile (B23959) in Synthetic Sequences
A more direct and widely applicable method for the synthesis of this compound involves the use of 2-aminobenzonitrile as the starting material. This approach typically follows a two-step sequence involving acylation with an oxalyl derivative followed by hydrolysis.
A common procedure begins with the reaction of 2-aminobenzonitrile with oxalyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. This reaction forms an intermediate N-(2-cyanophenyl)oxamic acid chloride, which is then hydrolyzed in a subsequent step. The hydrolysis is often carried out using a base like lithium hydroxide in a mixture of tetrahydrofuran and water. scielo.br Acidification of the reaction mixture then yields the final product, this compound. scielo.br
Table 2: Representative Synthesis of N-Aryl-2-oxoacetic Acids scielo.br
| Step | Reagents & Conditions |
| Acylation | Aniline derivative, Oxalyl chloride, Triethylamine, Dichloromethane, 0 °C to room temperature, 4-6 hours |
| Hydrolysis | Lithium hydroxide, Tetrahydrofuran/Water, Room temperature, 6-8 hours |
| Work-up | Acidification with HCl, Extraction with Ethyl Acetate |
An alternative but related approach involves the reaction of the aromatic amine with diethyl oxalate (B1200264) under reflux conditions to form the corresponding ethyl oxamate, which can then be hydrolyzed to the carboxylic acid.
Green Chemistry Approaches and Process Optimization in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve efficiency. For the synthesis of this compound and its analogues, several strategies can be considered.
The use of water as a solvent, as demonstrated in the oxidative cleavage of isatins with hydrogen peroxide, is a key green chemistry principle. scielo.brresearchgate.net This avoids the use of volatile and often toxic organic solvents. Furthermore, the development of catalytic methods, for instance, using biocatalysts, can lead to more sustainable processes. Enzymatic carboligation using 2-oxoacid aldolases represents a potent tool for the stereoselective synthesis of 2-oxo acids, aligning with the principles of green chemistry by offering high selectivity under mild conditions. wikipedia.org
Process optimization is crucial for improving the yield, purity, and cost-effectiveness of the synthesis. This can involve a systematic study of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, in the synthesis of N-aryl-2-oxoacetic acids, careful control of the addition of oxalyl chloride and the temperature can minimize side reactions. scielo.br
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and potentially improve yields. researchgate.netrug.nl Although not specifically reported for this compound, its application in the synthesis of other nitrogen-containing heterocyclic compounds suggests its potential applicability. researchgate.netrug.nl The use of environmentally benign solvents and recyclable catalysts are also key areas for process optimization in line with green chemistry principles. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Cyanoanilino Oxo Acetic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification and amidation reactions.
Esterification Reactions and Derivatives Formation
The carboxylic acid functionality of (2-Cyanoanilino)(oxo)acetic acid can readily undergo esterification to form a range of ester derivatives. Standard laboratory methods for esterification are applicable, often employing an alcohol in the presence of an acid catalyst or a coupling agent. A common and mild method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). libretexts.orgorgsyn.org This method is efficient for a wide variety of alcohols, including those that are sensitive to acidic conditions. libretexts.org The reaction proceeds at room temperature in aprotic solvents like dichloromethane. libretexts.orgorgsyn.org
The general mechanism for DCC/DMAP-catalyzed esterification involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive and susceptible to nucleophilic attack by the alcohol, a process facilitated by DMAP. The reaction is driven by the formation of the stable dicyclohexylurea byproduct, which precipitates from the reaction mixture. libretexts.org
Table 1: Representative Esterification Conditions
| Reagent System | Catalyst | Solvent | Temperature | Typical Substrates |
| Alcohol, H₂SO₄ (catalytic) | Sulfuric Acid | Excess Alcohol or Inert Solvent | Reflux | Primary and Secondary Alcohols |
| Dicyclohexylcarbodiimide (DCC) | 4-Dialkylaminopyridine (DMAP) | Dichloromethane, Acetonitrile (B52724) | 0°C to Room Temp | Primary, Secondary, and Tertiary Alcohols |
| Thionyl Chloride (SOCl₂) | None (forms acyl chloride in situ) | Inert Solvent (e.g., Toluene) | Reflux | Primary and Secondary Alcohols |
This table presents general conditions for esterification reactions applicable to carboxylic acids and is not based on specific experimental data for this compound.
Amidation and Peptide Coupling Analogues
Analogous to esterification, the carboxylic acid group can be converted to an amide via reaction with a primary or secondary amine. This transformation is fundamental in organic synthesis and is central to the formation of peptide bonds. Direct reaction of the carboxylic acid with an amine is often inefficient and requires high temperatures. Therefore, coupling agents are typically employed to activate the carboxylic acid. youtube.com
Reagents such as DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or various phosphonium (B103445) and uronium salts (e.g., HATU, HBTU) are commonly used. These reagents facilitate the formation of an activated intermediate that readily reacts with the amine nucleophile to form the amide bond. nih.gov The synthesis of N-aryl amides, for instance, has been achieved through copper-mediated cross-coupling reactions involving O-protected hydroxamic acids and aryl boronic acids. researchgate.nethw.ac.uknih.gov While not a direct amidation of a carboxylic acid, this highlights the reactivity of related N-aryl systems. A specific example of a related amidation involves the reaction of N-amino-4,7-dimethyl-6-nitroquinoline-2-one with ethyl cyanoacetate (B8463686) to form 2-cyano-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide, demonstrating the formation of an acetamide (B32628) from an amine and an activated acetic acid derivative. libretexts.org
Transformations Involving the Oxo-Amide Linkage
The oxo-amide portion of the molecule, -C(O)C(O)NH-, presents its own unique reactivity, distinct from a simple amide or ketone.
Carbonyl Reactivity and Nucleophilic Additions
The amide carbonyl is generally less reactive towards nucleophiles than ketones or aldehydes due to the delocalization of the nitrogen lone pair into the carbonyl group. However, the presence of the adjacent carbonyl group in the oxo-amide linkage enhances the electrophilicity of both carbonyl carbons. Nucleophilic addition to amide carbonyls, while less common than their synthesis, can be achieved, particularly with reactive nucleophiles or by incorporating reactivity-enhancing groups. pressbooks.pub For instance, N-alkoxyamides have been shown to undergo nucleophilic addition, demonstrating that modification of the amide nitrogen can facilitate such reactions. pressbooks.pub In the context of this compound, strong nucleophiles could potentially add to one of the carbonyl carbons, leading to tetrahedral intermediates that could subsequently undergo further transformations.
Decarboxylation Pathways
Oxamic acids and their derivatives are known to undergo decarboxylation under certain conditions, a reaction of significant synthetic utility. rsc.org The decarboxylation of N-aryl oxamic acids can be initiated by single electron oxidation, often facilitated by photocatalysis, electrochemistry, or chemical oxidants like potassium persulfate, to generate a carbamoyl (B1232498) radical. rsc.orgchemistrysteps.com This reactive intermediate can then participate in various coupling reactions. rsc.org
The general mechanism for decarboxylation of β-keto acids, which share a structural motif with oxamic acids (a carbonyl group beta to a carboxyl group), involves a cyclic transition state upon heating, leading to the loss of carbon dioxide and the formation of an enol intermediate. youtube.comyoutube.commasterorganicchemistry.com This process is a key step in reactions like the malonic ester synthesis. masterorganicchemistry.com For N-aryl oxamic acids, the decarboxylation can be part of a more complex reaction cascade, such as the visible-light-induced carbamoylarylation of alkynes, where the initially formed carbamoyl radical adds to the alkyne, followed by an aryl migration. nih.gov
Reactions of the Anilino and Cyano Functional Groups
The anilino group, with its nitrogen atom, can influence the electronic properties of the aromatic ring and participate in reactions typical of secondary aryl amines. The nitrogen lone pair can be involved in conjugation and can direct electrophilic aromatic substitution, although the electron-withdrawing nature of the oxo-acetyl and cyano substituents would deactivate the ring towards such reactions.
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations. libretexts.org It is strongly electron-withdrawing and can be hydrolyzed under acidic or basic conditions to a carboxylic acid, or partially hydrolyzed to an amide. libretexts.orgpressbooks.pubchemistrysteps.comyoutube.com The nitrile carbon is electrophilic and can be attacked by nucleophiles. libretexts.orglibretexts.org For example, Grignard reagents add to nitriles to form ketones after hydrolysis of the intermediate imine. pressbooks.pub Reduction of the cyano group is also a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (R-CH₂NH₂). libretexts.orglibretexts.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can allow for partial reduction to an aldehyde upon subsequent hydrolysis. chemistrysteps.com
Table 2: Summary of Potential Reactions of the Cyano Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis (complete) | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic Acid |
| Hydrolysis (partial) | H₂SO₄ (conc.), H₂O | Amide |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Reduction (partial) | DIBAL-H, then H₂O | Aldehyde |
| Addition of Grignard Reagent | RMgX, then H₃O⁺ | Ketone |
This table outlines general reactions of the nitrile functional group and is not based on specific experimental data for this compound.
Electrophilic Aromatic Substitution on the Anilino Ring
The anilino ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlumenlearning.com
Nucleophilic Reactions at the Cyano Group
The carbon atom of the cyano group (C≡N) is electrophilic and can be attacked by nucleophiles. openstax.org This reactivity is a hallmark of nitriles. libretexts.orgchemistrysteps.com The strong polarization of the C≡N bond makes the carbon atom susceptible to attack, leading to the formation of an imine anion intermediate. openstax.org
One of the most significant reactions of the cyano group is its hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid. openstax.orglibretexts.org This process proceeds through an amide intermediate. libretexts.org The cyano group can also be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4) to a primary amine. openstax.orglibretexts.org
Recent studies have also explored the reaction of nitriles with cysteine, a biological thiol. This reaction proceeds via a nucleophilic attack of the thiol on the nitrile carbon, forming a thioimidate intermediate which can then cyclize to a stable thiazoline (B8809763) product. nih.gov The reactivity of the nitrile group in these reactions is influenced by the electronic effects of the substituents on the aromatic ring. nih.gov
Cyclization Reactions Mediated by Adjacent Functional Groups
The proximity of the cyano group and the amino group on the aromatic ring of this compound facilitates intramolecular cyclization reactions, a key step in the synthesis of various heterocyclic compounds. A prominent example is the synthesis of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives.
The Sandmeyer synthesis, a classic method for preparing isatin, involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which then cyclizes in the presence of a strong acid like sulfuric acid. biomedres.uschemicalbook.com Another important route is the Stolle synthesis, where anilines react with oxalyl chloride to form a chlorooxalylanilide intermediate that cyclizes in the presence of a Lewis acid. biomedres.uschemicalbook.com These reactions underscore the synthetic utility of the functional group arrangement in this compound and related structures for building complex heterocyclic systems. biomedres.usorganic-chemistry.orgresearchgate.netnih.gov
Radical-Mediated Transformations
Recent research has highlighted the potential of this compound and related compounds to participate in radical-mediated transformations, opening new avenues for carbon-carbon and carbon-heteroatom bond formation.
Carbamoylarylation of Alkenes via Radical Addition and Aryl Migration
While specific studies on the carbamoylarylation of alkenes using this compound are not extensively documented, the general principles of radical addition and aryl migration are relevant. In such reactions, a radical is generated from the oxoacetic acid moiety, which can then add to an alkene. This is often followed by a 1,5-aryl migration from the nitrogen to the adjacent carbon, leading to the formation of a new C-C bond and a more stable radical intermediate. This type of transformation provides a powerful tool for the synthesis of complex molecular scaffolds.
Photostimulated Reactions of Related Oxo Acids
Glyoxylic acid, a related oxo acid, is known to undergo photochemical oxidation in the presence of water and sunlight. wikipedia.org This process can lead to a variety of carboxylic acid and aldehyde products through different reaction pathways. wikipedia.org While direct photostimulated studies on this compound are limited, the photoreactivity of the oxoacetic acid moiety suggests potential for similar light-induced transformations.
Comparative Reactivity with Other Oxoacetic Acid Derivatives
The reactivity of this compound can be better understood by comparing it with other oxoacetic acid derivatives. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > thioesters > esters > amides. libretexts.orgyoutube.comlibretexts.orgyoutube.comucalgary.ca This trend is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. ucalgary.ca
Spectroscopic and Analytical Characterization Methodologies for 2 Cyanoanilino Oxo Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and deduce the chemical environment of each atom.
¹H NMR spectroscopy of (2-Cyanoanilino)(oxo)acetic acid is expected to reveal several key signals corresponding to the distinct types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
Aromatic Protons: The four protons on the 2-cyanoanilino ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on their position relative to the electron-withdrawing cyano group (-CN) and the electron-donating amino group (-NH). The proton ortho to the cyano group is expected to be the most downfield.
Amide Proton (-NH-): The amide proton signal is characteristically broad and appears significantly downfield due to hydrogen bonding and its attachment to an electronegative nitrogen atom. For similar oxamic acid derivatives, this peak is often observed as a singlet around δ 10.5-10.8 ppm in a solvent like DMSO-d₆. rsc.org
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and acidic. It typically appears as a very broad singlet at a chemical shift greater than 10 ppm, often between 12 and 13 ppm, and its visibility can depend on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of similar compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet (m) |
| Amide (NH) | ~10.5 - 10.8 | Singlet (s) |
| Carboxylic Acid (COOH) | > 12 | Broad Singlet (br s) |
¹³C NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule.
Carbonyl Carbons (-C=O): The two carbonyl carbons of the oxoacetic acid moiety are highly deshielded and will appear far downfield. Based on data from related compounds, their signals are expected in the range of δ 157-163 ppm. rsc.org
Aromatic Carbons: The six carbons of the benzene (B151609) ring will produce signals in the typical aromatic region of δ 110-150 ppm. The carbon atom attached to the cyano group (quaternary) will be significantly affected, as will the carbon attached to the nitrogen atom. Data from a closely related compound, 2-(2-Cyano-3-fluoro-anilino)acetic acid ethyl ester, can provide a reference for these shifts. spectrabase.com
Cyano Carbon (-CN): The carbon of the nitrile group typically resonates in the range of δ 115-120 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of similar compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Amide, C=O) | ~157 - 159 |
| Carbonyl (Acid, C=O) | ~162 - 163 |
| Aromatic (C-NH) | ~145 - 150 |
| Aromatic (C-H) | ~115 - 135 |
| Aromatic (C-CN) | ~105 - 110 |
| Cyano (CN) | ~115 - 118 |
For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, advanced NMR techniques are employed. ipb.pt
Solid-State NMR (ssNMR): In cases where the compound is difficult to dissolve or when studying its crystalline form, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide high-resolution spectra. This technique is valuable for studying polymorphism and intermolecular interactions in the solid state, which can be obscured in solution-state NMR. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.
An IR spectrum provides a "fingerprint" of a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
O-H Stretch: The carboxylic acid O-H bond gives rise to a very broad and strong absorption band, typically in the region of 2500-3300 cm⁻¹. masterorganicchemistry.com
N-H Stretch: The amide N-H stretching vibration appears as a moderate to sharp peak around 3300-3350 cm⁻¹. rsc.org
C-H Stretch: Aromatic C-H stretching vibrations are typically observed as a group of weaker peaks just above 3000 cm⁻¹.
C≡N Stretch: The cyano group has a very characteristic, sharp, and medium-intensity absorption in the 2220-2260 cm⁻¹ region. masterorganicchemistry.com
C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O (Amide I band) is found at a lower frequency, usually between 1670-1680 cm⁻¹. rsc.orgrsc.org These strong, sharp peaks are often the most prominent features in the spectrum. masterorganicchemistry.com
N-H Bend: The amide N-H bending vibration (Amide II band) is found in the 1515-1550 cm⁻¹ region. rsc.org
Table 3: Predicted IR Absorption Frequencies for this compound Data is predicted based on analysis of similar compounds.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Amide | N-H Stretch | 3300 - 3350 | Medium, Sharp |
| Aromatic | C-H Stretch | > 3000 | Weak |
| Cyano | C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Amide | C=O Stretch | 1670 - 1680 | Strong, Sharp |
| Amide | N-H Bend | 1515 - 1550 | Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.
C≡N Stretch: The cyano group, being a relatively non-polar and symmetric moiety, typically produces a strong and sharp signal in the Raman spectrum in the 2220-2260 cm⁻¹ range. nih.gov
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring usually gives a strong Raman signal around 1000 cm⁻¹. Other ring stretching modes appear between 1400-1600 cm⁻¹.
C=O Stretch: Carbonyl stretches are also visible in Raman spectra, though often weaker than in the IR. Their appearance can help confirm the presence of the two distinct carbonyl environments.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes. For instance, a vibration that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa, aiding in a more confident assignment of functional groups. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural details of this compound through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, analysis in the negative ion mode is typically preferred due to the acidic nature of the carboxylic acid group, which readily deprotonates to form [M-H]⁻ ions. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of the deprotonated molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in confirming the elemental composition.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The analysis of these fragment ions provides valuable insights into the compound's structure. Expected fragmentation pathways for the [M-H]⁻ ion of this compound would likely involve the loss of small neutral molecules such as carbon dioxide (CO₂) from the carboxylic acid moiety and subsequent cleavages of the anilino linkage.
Table 1: Illustrative ESI-MS Data for this compound
| Ion | m/z (Theoretical) | Description |
| [M-H]⁻ | 189.03 | Deprotonated molecule |
| [M-H-CO₂]⁻ | 145.04 | Loss of carbon dioxide |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, as the carboxylic acid and secondary amine groups make it non-volatile. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton and the N-H proton into trimethylsilyl (B98337) (TMS) ethers and esters.
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. The retention time from the GC provides one level of identification, while the mass spectrum gives definitive structural information.
GC-MS is highly effective for assessing the purity of a this compound sample. The presence of any contaminants or by-products from its synthesis would be indicated by additional peaks in the total ion chromatogram. The mass spectra of these impurity peaks can then be analyzed to identify their structures.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid like this compound. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a suitable single crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays by the crystal lattice is collected and analyzed. The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms can be determined, leading to a complete elucidation of the molecular structure.
The crystal structure would reveal details about the planarity of the aromatic ring, the conformation of the oxoacetic acid side chain, and the nature of any intermolecular hydrogen bonding involving the carboxylic acid and the cyano group, which dictates the packing of the molecules in the crystal lattice.
Table 2: Illustrative X-ray Diffraction Data for a Crystalline Organic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 15.8 |
| β (°) | 95.5 |
| Volume (ų) | 860 |
| Z | 4 |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are fundamental for the separation and purity assessment of this compound from reaction mixtures and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common mode of separation. In this setup, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention time of the compound can be controlled. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and the carbonyl group of the molecule are strong chromophores.
HPLC is an excellent method for determining the purity of this compound, with impurities appearing as separate peaks in the chromatogram. By using a calibration curve generated from standards of known concentration, HPLC can also be used for accurate quantification.
Table 3: Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Gradient | 20-80% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
As mentioned in the context of GC-MS, Gas Chromatography (GC) can be used for the analysis of this compound, provided that the compound is first derivatized to increase its volatility. Following derivatization, the sample is injected into the GC instrument.
The choice of the GC column's stationary phase is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, would be suitable for the silylated derivative of this compound. The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the efficient elution of compounds with different boiling points. A Flame Ionization Detector (FID) is a common detector for GC analysis, offering high sensitivity for organic compounds.
GC is primarily used for purity assessment, where the area of the peak corresponding to the derivatized this compound can be compared to the total area of all peaks in the chromatogram to determine the percent purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. For this compound, the key chromophoric systems are the substituted benzene ring and the α-keto acid moiety.
A comprehensive review of scientific literature did not yield specific experimental or theoretical UV-Vis spectroscopic data for this compound. However, by examining structurally related compounds, particularly isatin (B1672199) (1H-indole-2,3-dione), which shares a similar arrangement of a phenyl ring adjacent to a dicarbonyl system, we can infer the likely electronic transitions.
The UV-Vis spectrum of a molecule like this compound is expected to be dominated by two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems, such as the aromatic ring in this compound. The presence of the cyano (-CN) and the anilino-oxo-acetic acid groups on the benzene ring will influence the energy and intensity of these transitions. For instance, the UV-visible spectrum of isatin in methanol exhibits a strong absorption band around 297 nm, which is attributed to a π → π* transition of the aromatic ring. researchgate.net
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the carbonyl groups and the nitrogen of the amino group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. In isatin, a lower intensity band observed at around 416 nm in methanol is assigned to an n → π* transition associated with the carbonyl groups. researchgate.net
The solvent in which the spectrum is recorded can influence the positions of these absorption maxima (λmax). Polar solvents can stabilize the ground state of polar molecules, often leading to a shift in the absorption wavelength. For example, in the more polar solvent DMSO, the n → π* transition of isatin shifts to a shorter wavelength (a hypsochromic or blue shift) to around 380 nm. researchgate.net
Given these general principles and data from related structures, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show high-intensity absorptions in the UV region (likely below 300 nm) corresponding to π → π* transitions of the substituted aromatic system, and lower-intensity absorptions at longer wavelengths (in the near-UV or visible region) corresponding to the n → π* transitions of the carbonyl groups.
The following table provides a hypothetical illustration of the expected UV-Vis absorption data for this compound based on the analysis of structurally similar compounds.
| Expected Transition | Probable λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L mol-1 cm-1) | Associated Chromophore |
| π → π | 250 - 320 | 10,000 - 50,000 | Substituted benzene ring |
| n → π | 380 - 450 | 100 - 1,000 | Carbonyl groups |
Detailed research findings from theoretical and experimental studies on isatin and its derivatives support the assignment of these types of electronic transitions. researchgate.netresearchgate.netnih.gov For instance, studies on various isatin derivatives consistently show absorption maxima in the regions discussed, with variations depending on the specific substituents and the solvent used. researchgate.netnih.gov
Theoretical and Computational Studies on 2 Cyanoanilino Oxo Acetic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and structure of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a powerful class of computational methods used to investigate the electronic structure of molecules. rsc.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while often maintaining high accuracy. researchgate.net DFT studies can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. nih.gov
For (2-Cyanoanilino)(oxo)acetic acid, DFT calculations would be the primary tool to determine its optimized three-dimensional structure. These calculations can also reveal key electronic properties that govern its reactivity. In studies of similar molecules, such as cyano-substituted pyridones and 2-(4-Cyanophenylamino) acetic acid, DFT has been successfully used to understand electronic structures and potential binding affinities. rsc.orgnih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | Data not available in published literature |
| Dipole Moment (Debye) | Data not available in published literature |
| Ionization Potential (eV) | Data not available in published literature |
| Electron Affinity (eV) | Data not available in published literature |
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of specific wave functions called molecular orbitals. Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. bitp.kiev.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net
For this compound, MO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. For instance, in studies of aromatic amino acids and other complex organic molecules, the distribution and energies of these frontier orbitals have been calculated to explain their electronic properties and spectral behavior. researchgate.netresearchgate.net A study on 2-(4-Cyanophenylamino) acetic acid found that the calculated HOMO-LUMO energies indicated the potential for charge transfer within the molecule. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data not available in published literature | Likely localized on the anilino ring and nitrogen lone pair. |
| LUMO | Data not available in published literature | Likely localized on the cyano group and oxoacetic acid moiety. |
| HOMO-LUMO Gap | Data not available in published literature | Indicator of chemical reactivity and kinetic stability. |
Conformational Analysis and Tautomerism
Molecules that are not rigid can exist in different spatial arrangements, known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. nih.gov For a molecule like this compound, rotation around single bonds, such as the C-N bond connecting the aniline (B41778) ring to the oxoacetic acid group, would lead to different conformers. Computational studies on related molecules, such as dehydroacetic acid and acetic acid, have utilized methods like DFT to perform thorough conformational analyses. nih.govnih.gov
Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. This compound could potentially exhibit keto-enol tautomerism in its oxoacetic acid moiety or amide-imidol tautomerism at the anilino linkage. Theoretical calculations are essential for determining the relative stability of different tautomers, as demonstrated in studies of compounds like azo dyes and methyl acetoacetate. researchgate.netmdpi.com These studies often show that the stability of tautomers can be highly dependent on the solvent environment. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, this type of analysis could be used to study its synthesis, degradation, or participation in further chemical transformations. For example, studies on N-aryl oxamic acids, a class of compounds to which this compound belongs, have explored their involvement in radical reactions, such as carbamoylarylation. acs.orgelsevierpure.comnih.gov Such computational studies would involve calculating the geometries and energies of reactants, products, and the transition states connecting them to understand the reaction's feasibility and mechanism.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, theoretical calculations could predict its infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra.
Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating electronic excitation energies. researchgate.netresearchgate.net Theoretical calculations of IR spectra involve computing the vibrational frequencies of the molecule, which correspond to the absorption bands in an experimental IR spectrum. nih.gov Such predictive studies have been carried out for structurally similar compounds, including cyano-substituted styrylpyridines, providing valuable insights into how molecular structure affects spectroscopic output. mdpi.com
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax (nm) | Data not available in published literature |
| FT-IR | C≡N stretch (cm⁻¹) | Data not available in published literature |
| FT-IR | C=O stretch (cm⁻¹) | Data not available in published literature |
| ¹H NMR | Chemical Shifts (ppm) | Data not available in published literature |
Molecular Modeling of Chemical Interactions
Molecular modeling can be used to study how this compound interacts with other molecules, such as reagents, catalysts, or biological macromolecules. nih.gov Techniques like molecular docking are used to predict the preferred orientation of one molecule when bound to a second, which is particularly useful in drug design and materials science. acs.org
For this compound, modeling could explore its interaction with metal catalysts or its potential binding to a biological target. For instance, studies on anilino-substituted compounds have used molecular modeling to understand their interactions with DNA or protein kinases like CDK2. nih.govnih.gov These computational approaches analyze intermolecular forces, such as hydrogen bonds and van der Waals interactions, to predict binding affinity and selectivity. nih.gov
Synthetic Utility of 2 Cyanoanilino Oxo Acetic Acid As a Chemical Intermediate
Role in the Construction of Heterocyclic Systems
The structure of (2-Cyanoanilino)(oxo)acetic acid makes it a promising candidate for the synthesis of heterocyclic compounds, particularly quinoline (B57606) derivatives. The presence of the cyano group and the aniline (B41778) ring system allows for intramolecular cyclization reactions, a common strategy for forming heterocyclic rings.
One potential pathway involves an intramolecular Houben-Hoesch type reaction of the corresponding cyanoacetanilide derivative. This reaction typically requires a promoter, such as methyl triflate (TfOMe), and proceeds under mild conditions. The cyclization would lead to the formation of quinoline-2,4-diones, which are present in many natural products and synthetic compounds with a broad range of biological activities. researchgate.net
Another approach could be a Ni-catalyzed reductive cyclization. This method has been successfully applied to 2-cyanoaniline B-H adducts to synthesize 2,3-dihydroquinolin-4(1H)-ones. rsc.org The reaction of this compound under similar conditions could potentially yield functionalized quinolinone structures.
Furthermore, the aniline nitrogen and the oxoacetic acid moiety can participate in condensation reactions to form various heterocyclic systems. For instance, reaction with appropriate binucleophiles could lead to the formation of benzodiazepines or other seven-membered heterocyclic rings, which are significant pharmacophores.
The following table summarizes potential heterocyclic systems derivable from this compound:
| Heterocyclic System | Potential Synthetic Route | Key Intermediates |
| Quinoline-2,4-diones | Intramolecular Houben-Hoesch reaction | Cyanoacetanilide derivative |
| 2,3-Dihydroquinolin-4(1H)-ones | Ni-catalyzed reductive cyclization | 2-Cyanoaniline adduct |
| Benzodiazepines | Condensation with a 1,2-diaminobenzene derivative | Schiff base intermediate |
| 2-Oxo-quinoline-3-carbaldehyde derivatives | Vilsmeier-Haack type formylation followed by hydrolysis | 2-Chloroquinoline-3-carbaldehyde |
These examples highlight the potential of this compound as a scaffold for generating a diverse range of heterocyclic compounds. researchgate.netrsc.orgnih.govnih.gov
Application in C-C Bond Formation Reactions
The reactive sites within this compound offer opportunities for its use in carbon-carbon bond formation reactions. The methylene (B1212753) group adjacent to the cyano and carbonyl groups is activated and can participate in various condensation and alkylation reactions.
For example, Knoevenagel condensation with aldehydes or ketones would lead to the formation of new C-C double bonds, yielding more complex α,β-unsaturated systems. These products can then undergo further transformations, such as Michael additions, to build even more elaborate molecular architectures.
Additionally, the cyano group itself can be a precursor for C-C bond formation. For instance, it could potentially be involved in transition-metal-catalyzed cross-coupling reactions, although this application would require specific activation methods.
Precursor for N-Arylurethane Derivatives
This compound can serve as a precursor for the synthesis of N-arylurethane derivatives. The amino group of the anilino moiety can react with various chloroformates or other carbonyl-containing compounds to form carbamates, the core functional group of urethanes.
A potential synthetic route could involve the reaction of this compound with an appropriate alcohol in the presence of a coupling agent to form an ester, followed by a Curtius or a related rearrangement of an acyl azide (B81097) derivative of the carboxylic acid. However, a more direct approach would be the reaction of the amino group with a suitable chloroformate.
The synthesis of N-arylurethanes is significant as this moiety is found in a variety of pharmaceuticals and agrochemicals. The ability to introduce the (2-cyano)(oxo)acetic acid functionality into a urethane (B1682113) structure could lead to novel compounds with interesting biological properties.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis. The functional groups present in this compound make it a suitable component for various MCRs.
Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, an oxo compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.govslideshare.netsciforum.net In this context, this compound could act as the carboxylic acid component. Reacting it with an aldehyde or ketone and an isocyanide would yield a complex α-acyloxy amide bearing the 2-cyanoanilino moiety.
Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.govmdpi.comresearchgate.netorgsyn.orgmdpi.com this compound could serve as both the amine and the carboxylic acid component in a modified Ugi reaction, potentially leading to the formation of complex peptide-like structures or heterocyclic scaffolds like diketopiperazines after subsequent cyclization steps.
The use of this compound in MCRs would allow for the rapid generation of molecular diversity and the synthesis of complex molecules in a highly efficient manner.
The following table outlines the potential role of this compound in key MCRs:
| Multicomponent Reaction | Role of this compound | Potential Product |
| Passerini Reaction | Carboxylic Acid | α-Acyloxy amide with a 2-cyanoanilino substituent |
| Ugi Reaction | Amine and Carboxylic Acid | Peptidomimetic structures or precursors to heterocycles |
Development of Novel Reagents and Methodologies
The unique combination of functional groups in this compound suggests its potential for the development of novel reagents and synthetic methodologies. For instance, its ability to chelate metal ions through the aniline nitrogen and the carboxylic acid group could be exploited in the design of new catalysts or metal-organic frameworks.
Furthermore, derivatives of this acid could be immobilized on solid supports to create new reagents for solid-phase synthesis or for use as scavengers to remove excess reactants or byproducts from reaction mixtures. The development of new synthetic methods centered around this compound could open up new avenues for the efficient construction of complex organic molecules.
Derivatives and Structural Analogues of 2 Cyanoanilino Oxo Acetic Acid
Systematic Modification of the Anilino Substituent
The anilino portion of the molecule is a primary target for modification, allowing for the introduction of various functional groups to probe electronic and steric effects.
Halogenated analogues of (2-Cyanoanilino)(oxo)acetic acid are synthesized to modulate properties such as lipophilicity and electronic character. The general synthesis involves the reaction of a halogenated aniline (B41778) with an oxalic acid derivative. For instance, the reaction of 2,3,4,5,6-pentafluoroaniline (B1217426) with oxalyl chloride would yield (2,3,4,5,6-Pentafluoroanilino)(oxo)acetic acid. Similarly, using 3,5-bis(trifluoromethyl)aniline (B1329491) as the starting material produces 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid. sigmaaldrich.com These highly fluorinated derivatives are of interest for their unique electronic properties and potential applications in medicinal and materials chemistry.
The introduction of chlorine atoms is another common modification. While direct synthesis from a chloro-substituted 2-cyanoaniline follows the general pathway, related structures like (4-chlorophenyl)acetic acid are prepared through distinct multi-step syntheses, for example, starting from o-chloroacetophenone and para-chlorophenol to form an intermediate which is then hydrolyzed. nih.gov
Table 1: Examples of Halogenated (Anilino)(oxo)acetic Acid Analogues
| Compound Name | Molecular Formula | Key Features |
| (2,3,4,5,6-Pentafluoroanilino)(oxo)acetic acid | C₈H₂F₅NO₃ | Perfluorinated phenyl ring, strong electron-withdrawing character. |
| 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid | C₁₀H₅F₆NO₃ | Contains two trifluoromethyl groups, significantly altering electronic profile. sigmaaldrich.com |
| (4-Chlorophenyl)amino](oxo)acetic acid | C₈H₆ClNO₃ | A monochlorinated analogue, representing a common structural motif. |
The introduction of alkyl and aryl groups onto the anilino ring allows for the fine-tuning of steric bulk and lipophilicity. An alkyl group is derived from a saturated hydrocarbon by removing one hydrogen atom. ncert.nic.in The synthesis of these analogues typically starts with the corresponding alkyl- or aryl-substituted aniline. For example, reacting 4-methylaniline (p-toluidine) with diethyl oxalate (B1200264) would produce the corresponding (4-methylanilino)(oxo)acetic acid ethyl ester, which can then be hydrolyzed to the carboxylic acid.
Methods for N-alkylation, such as using sodium hydride and methyl iodide, are well-established for amino acids and could potentially be adapted for the anilino nitrogen, although this can be challenging and may require specific protective group strategies. monash.edu
Table 2: Representative Alkyl and Aryl Substituted Analogues
| Compound Name | Molecular Formula | Substituent Type |
| (4-Methylanilino)(oxo)acetic acid | C₉H₉NO₃ | Alkyl (Methyl) |
| (4-Ethylanilino)(oxo)acetic acid | C₁₀H₁₁NO₃ | Alkyl (Ethyl) |
| ([1,1'-Biphenyl]-4-ylamino)(oxo)acetic acid | C₁₄H₁₁NO₃ | Aryl (Phenyl) |
Replacing the anilino phenyl ring with a heteroaromatic system introduces heteroatoms that can act as hydrogen bond donors or acceptors, significantly altering the molecule's physicochemical properties. The synthesis of these analogues follows the same fundamental principle: the reaction of a heteroaromatic amine (e.g., 2-aminopyridine (B139424), 2-aminothiazole) with an oxalic acid derivative. The resulting (heteroarylamino)(oxo)acetic acids are valuable in drug discovery for their potential to form specific interactions with biological targets. For instance, the reaction of 2-aminopyridine with diethyl oxalate would lead to the formation of (oxo)(pyridin-2-ylamino)acetic acid derivatives.
Modifications at the Carboxylic Acid Moiety (e.g., esters, amides)
The carboxylic acid group is a key functional handle that can be readily converted into esters and amides. These modifications are crucial for altering solubility, membrane permeability, and metabolic stability.
Esters: Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis, often with a strong acid like sulfuric acid. youtube.comyoutube.com This reaction is an equilibrium process, and warming the reaction mixture helps to drive it towards the product. youtube.com For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid yields ethyl (2-Cyanoanilino)(oxo)acetate.
Amides: Amide derivatives are synthesized by first activating the carboxylic acid. This can be done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. monash.edu Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a wide variety of peptide coupling reagents. A specific example includes the synthesis of 2-[[(3-hydroxyphenyl)-oxomethyl]amino]acetic acid [2-[4-[anilino(oxo)methyl]-1-piperazinyl]-2-oxoethyl] ester, which showcases both ester and amide functionalities derived from anilino(oxo)acetic acid precursors. guidechem.com
Table 3: Derivatives of the Carboxylic Acid Moiety
| Derivative Type | General Synthesis Method | Resulting Functional Group |
| Ester | Fischer Esterification (Acid + Alcohol) | -COOR |
| Amide | Acyl Chloride route or Peptide Coupling | -CONR₂ |
Alterations of the Oxo Group
Modification of the oxo (keto) group within the oxalamide linkage is less commonly reported but represents a potential avenue for structural diversification. Based on standard ketone chemistry, several transformations can be proposed.
Reduction: The oxo group could be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). This would transform the (anilino)(oxo)acetic acid into an N-aryl-α-hydroxyglycine derivative, fundamentally changing the electronic nature and hydrogen bonding capacity of the linker.
Thionation: Reaction with a thionating agent, such as Lawesson's reagent, could convert the carbonyl (C=O) group into a thiocarbonyl (C=S) group. This would yield an (anilino)(thioxo)acetic acid, a thio-analogue with significantly different chemical properties and metal-coordinating abilities.
Wittig-type Reactions: The formation of a C=C bond at this position via a Wittig reaction is sterically and electronically challenging due to the adjacent amide functionality and is not a commonly used strategy for this class of compounds.
These potential modifications remain areas for further synthetic exploration.
Regioselective Functionalization of the Anilino Ring
Regioselective functionalization involves introducing new substituents onto the anilino ring of the pre-formed this compound. The outcome of such reactions is dictated by the directing effects of the existing substituents: the ortho-cyano group and the N-amido group.
Directing Effects: The N-amido group (-NH-CO-COOH) is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. The cyano group (-CN) is a strongly deactivating, meta-directing group.
Predicted Reactivity: In an electrophilic substitution reaction (e.g., nitration, halogenation), the two groups have competing directing effects. The N-amido group directs incoming electrophiles to position 4 (para) and position 6 (ortho). The cyano group directs to position 5 (meta). The powerful activating effect of the amino-derived group typically dominates over the deactivating cyano group. Therefore, substitution is most likely to occur at the position para to the amido group (position 4).
For example, nitration with nitric and sulfuric acid would be expected to yield primarily 4-nitro-(2-Cyanoanilino)(oxo)acetic acid. Methodologies for the synthesis of 2-aminoquinazolines from 2-aminobenzonitrile (B23959) demonstrate that the cyano-bearing ring is amenable to cyclization reactions, which represents another form of functionalization. mdpi.com
Influence of Structural Modifications on Chemical Reactivity
The chemical reactivity of this compound is intrinsically linked to its molecular structure. Modifications to the aromatic ring, the aniline nitrogen, or the oxoacetic acid moiety can significantly alter the molecule's electronic and steric properties, thereby influencing its behavior in chemical reactions. The principles of physical organic chemistry, particularly the understanding of substituent effects, provide a framework for predicting how these structural changes will impact reactivity.
The reactivity of this compound and its analogues can be assessed through various chemical transformations, including nucleophilic attack at the carbonyl carbons, electrophilic substitution on the aromatic ring, and reactions involving the cyano and carboxylic acid groups. The interplay of inductive and resonance effects of different substituents governs the electron density distribution within the molecule, which in turn dictates the rates and outcomes of these reactions.
Electronic Effects of Substituents on the Aniline Ring
Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density on the aromatic ring and the aniline nitrogen. This enhancement of electron density makes the aniline nitrogen more nucleophilic and can activate the aromatic ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and halo (-X) groups, decrease the electron density of the aromatic ring and the aniline nitrogen. This deactivation reduces the nucleophilicity of the nitrogen and makes the aromatic ring less susceptible to electrophilic attack.
The influence of these substituents on the acidity of the carboxylic acid can be predicted. EDGs tend to decrease the acidity (increase the pKa) of the carboxylic acid by destabilizing the resulting carboxylate anion through electron donation. In contrast, EWGs increase the acidity (decrease the pKa) by stabilizing the carboxylate anion through electron withdrawal.
The Hammett equation provides a quantitative measure of the electronic influence of meta and para substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org A positive rho (ρ) value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. wikipedia.org
Table 1: Predicted Influence of Aniline Ring Substituents on the Reactivity of this compound Analogues
| Substituent (X) at para-position | Electronic Effect | Predicted Effect on Aniline Nucleophilicity | Predicted Effect on Carboxylic Acid Acidity (pKa) |
| -OCH₃ | Electron-donating (strong) | Increase | Increase |
| -CH₃ | Electron-donating (weak) | Increase | Increase |
| -H | Reference | - | - |
| -Cl | Electron-withdrawing (weak) | Decrease | Decrease |
| -NO₂ | Electron-withdrawing (strong) | Decrease | Decrease |
Steric Effects of Structural Modifications
Beyond electronic effects, the size and spatial arrangement of substituents can play a crucial role in chemical reactivity. Steric hindrance can impede the approach of reactants to a specific reaction site, thereby slowing down or preventing a reaction.
For instance, bulky substituents near the aniline nitrogen or the oxoacetic acid moiety can sterically hinder nucleophilic attack at the carbonyl carbons. Similarly, large groups on the aromatic ring, particularly in the ortho position to the anilino group, can influence the conformation of the molecule and affect the accessibility of adjacent functional groups. In electrophilic aromatic substitution reactions, bulky substituents can direct incoming electrophiles to less hindered positions. libretexts.org
Influence of Modifications on the Oxoacetic Acid Moiety
The reactivity of the oxoacetic acid portion of the molecule is a key determinant of its chemical behavior. This moiety contains two electrophilic carbonyl carbons and an acidic proton.
Esterification of the carboxylic acid to form, for example, a methyl ester (-COOCH₃), would remove the acidic proton and alter the reactivity towards bases. The resulting ester would still be susceptible to nucleophilic acyl substitution, but its reactivity profile would differ from the parent carboxylic acid.
Conversion of the carboxylic acid to an amide (-CONH₂) would significantly decrease the electrophilicity of the adjacent carbonyl carbon due to the strong resonance donation from the nitrogen atom. Amides are generally less reactive towards nucleophiles than their corresponding carboxylic acids or esters.
Table 2: Relative Reactivity of Carboxylic Acid Derivatives
| Derivative | General Structure | Relative Reactivity towards Nucleophilic Acyl Substitution |
| Acyl Chloride | R-COCl | Very High |
| Acid Anhydride | R-CO-O-CO-R | High |
| Ester | R-COOR' | Moderate |
| Carboxylic Acid | R-COOH | Moderate |
| Amide | R-CONH₂ | Low |
This table illustrates the general reactivity trend of carboxylic acid derivatives.
The Role of the Cyano Group
The cyano group (-C≡N) at the ortho position of the aniline ring exerts a strong electron-withdrawing inductive effect, which significantly influences the molecule's reactivity. This effect decreases the basicity of the aniline nitrogen and increases the acidity of the carboxylic acid. The presence of the cyano group also deactivates the aromatic ring towards electrophilic substitution.
Furthermore, the cyano group itself can participate in chemical reactions. For example, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to an amine.
Emerging Research Directions and Challenges in the Chemistry of 2 Cyanoanilino Oxo Acetic Acid
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of N-aryl oxamic acids, including (2-Cyanoanilino)(oxo)acetic acid, often involves multi-step procedures with harsh reagents. For instance, the Stolle synthesis may use oxalyl chloride and Lewis acids like aluminum chloride. nih.govacs.org A significant challenge and research focus is the development of greener, more atom-economical synthetic pathways.
Modern approaches are moving towards sustainability by minimizing waste and avoiding hazardous substances. Research into the synthesis of the downstream products, isatins, provides insight into sustainable routes for its precursors. nih.gov Key developments include:
Metal-Free Catalysis: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free approaches are being explored. For example, a method for synthesizing isatins from 2'-aminoacetophenones uses iodine and tert-butyl hydroperoxide (TBHP), proceeding through oxidative amido cyclization.
Use of Molecular Oxygen: The use of O2 as a clean and abundant oxidizing agent is a cornerstone of green chemistry. Environmentally benign methods are being developed that utilize molecular oxygen, often in the presence of a photosensitizer, to drive the necessary oxidation steps.
Ionic Liquids (ILs): Ionic liquids are being investigated as green solvents and catalysts. nih.gov Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to volatile organic compounds, potentially improving reaction efficiency and simplifying product isolation.
The primary challenge lies in adapting these sustainable methodologies, currently applied to broader isatin (B1672199) synthesis, to the specific, efficient, and high-yield production of this compound itself.
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond its role as a precursor, the inherent reactivity of the oxamic acid moiety is a field of active exploration. A major research direction is the generation of carbamoyl (B1232498) radicals from N-aryl oxamic acids through decarboxylation. This unlocks novel carbon-carbon and carbon-heteroatom bond-forming strategies.
Recent breakthroughs have been achieved through photoredox and nickel dual catalysis, enabling the decarboxylative cross-coupling of oxamic acids with (hetero)aryl halides. ulb.ac.be This mild and operationally simple protocol generates carbamoyl radicals that can be trapped to form a diverse range of amides.
Further research has demonstrated the visible-light-induced carbamoylarylation of alkenes and alkynes using N-aryl oxamic acids as bifunctional reagents. acs.orgnih.gov These reactions proceed via the generation of a carbamoyl radical, which adds to the unsaturated system, followed by a 1,4-aryl migration involving C(aryl)–N bond cleavage. This provides access to complex molecular scaffolds like arylpropanamides and arylacrylamides.
The main challenges in this area are expanding the substrate scope, improving reaction yields, and gaining precise control over regioselectivity and stereoselectivity. The development of more efficient and selective catalytic systems is crucial for harnessing the full synthetic potential of this compound as a source of reactive intermediates.
Table 1: Comparison of Catalytic Systems for Novel Reactions of N-Aryl Oxamic Acids This table is interactive. You can sort and filter the data.
| Catalytic System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Organic Photoredox / Nickel | Decarboxylative Arylation | Oxamic acids, (Hetero)aryl halides | Mild conditions, broad scope, forms amides |
| Visible-Light Photocatalysis | Carbamoylarylation | N-Aryl oxamic acids, Alkenes | Forms arylpropanamides, involves 1,4-aryl migration |
| Visible-Light Photocatalysis | Carbamoylarylation | N-Aryl oxamic acids, Alkynes | Forms arylacrylamides, high step economy |
| Silver-Catalysis | Decarboxylative Coupling | Oxamic acids, Styrenes | Forms E-cinnamamides, operates at room temperature |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, this involves elucidating the intricate pathways of its formation, cyclization into isatin, and participation in novel radical-based reactions. Advanced spectroscopic and computational methods are indispensable tools in this pursuit.
Spectroscopic Analysis: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routine for structural confirmation, more advanced methods are needed for mechanistic studies. Time-resolved spectroscopy can be used to observe transient intermediates, such as the carbamoyl radicals generated during photocatalytic reactions. Detailed 2D NMR techniques can help to precisely map out molecular connectivity and conformation in solution.
Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for modeling reaction pathways. nih.gov For the chemistry of this compound, DFT can be used to:
Calculate the energy barriers for different steps in the Sandmeyer and Stolle synthesis pathways, identifying rate-determining steps.
Model the transition states for the intramolecular cyclization to isatin, providing insight into the factors controlling this key reaction.
Investigate the electronic structure and reactivity of carbamoyl radical intermediates.
Predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to understand and tune electronic properties. researchgate.netmdpi.com
The challenge is to achieve a close synergy between experimental and computational results. Spectroscopic identification of predicted intermediates or validation of calculated energy barriers can provide a robust and detailed picture of the reaction landscape.
Design and Synthesis of New Derivatives with Tunable Chemical Properties
The functional versatility of this compound makes it an excellent scaffold for the design and synthesis of new derivatives with tailored properties. By introducing various substituents onto the aromatic ring, researchers can systematically tune the electronic and steric characteristics of the molecule.
This "tuning" has significant implications for its subsequent chemical transformations:
Modulating Reactivity: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the nucleophilicity of the aniline (B41778) nitrogen and the reactivity of the aromatic ring. This influences the conditions required for cyclization to isatin and can affect the yields and selectivity of subsequent reactions.
Precursors to Novel Heterocycles: this compound derivatives are precursors to a vast array of substituted isatins. These isatins are, in turn, building blocks for diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net For example, substituted isatins can be converted into spiro-oxindoles, quinolines, and tryptanthrin analogues.
Probing Reaction Mechanisms: Synthesizing a library of derivatives with systematically varied substituents provides a powerful method for studying reaction mechanisms. By observing how changes in electronic properties affect reaction rates and outcomes (a Hammett analysis), researchers can gain deeper insights into transition state structures and reaction pathways.
A key research direction is the development of late-stage functionalization methods that would allow for the modification of the this compound scaffold after its initial synthesis, providing more convergent and flexible access to a wider range of derivatives.
Investigation of Solid-State Reactivity and Supramolecular Assembly
The study of molecules in the solid state is a rapidly growing field with implications for materials science, polymorphism in pharmaceuticals, and crystal engineering. For this compound, the presence of multiple functional groups capable of acting as hydrogen bond donors (N-H, O-H) and acceptors (C=O, C≡N) suggests a rich potential for forming ordered supramolecular assemblies.
Emerging research directions in this area include:
Crystal Structure Determination: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its conformation and intermolecular interactions in the solid state. This is a critical first step for any crystal engineering efforts.
Hydrogen Bond Analysis: The primary interactions governing the assembly will likely be hydrogen bonds. Researchers can investigate the formation of common supramolecular synthons, such as carboxylic acid dimers or amide chains. Understanding these patterns is crucial for predicting and designing new crystal structures.
Cocrystal Formation: A significant challenge and opportunity lies in the design of cocrystals. By co-crystallizing this compound with other molecules (coformers), it may be possible to create new solid forms with modified physical properties, such as solubility or stability. The cyano group, amide, and carboxylic acid functionalities all offer sites for targeted intermolecular interactions with complementary coformers.
Solid-State Reactivity: Investigating the possibility of topochemical reactions, where the reactivity of the molecule is controlled by its arrangement in the crystal lattice, is a frontier challenge. For example, it could be explored whether solid-state photodecarboxylation or cyclization reactions can occur, potentially leading to different products or selectivities compared to solution-phase reactions.
The primary challenge is the difficulty in predicting crystal structures. However, by studying the supramolecular chemistry of related molecules like other N-aryl amides and carboxylic acids, researchers can develop hypotheses to guide the rational design of new solid-state forms of this compound and its derivatives.
Q & A
Q. What are common synthetic routes for preparing (2-cyanoanilino)(oxo)acetic acid and its structural analogs?
The synthesis of anilino-oxoacetic acid derivatives often involves photostimulated SRN1 reactions in polar aprotic solvents like DMSO. For example, ε-oxo acids (structurally related) are synthesized via photoinitiated substitution between 2-(2-iodophenyl)acetate ions and ketone enolate nucleophiles, followed by condensation with ammonium acetate in glacial acetic acid . Key steps include optimizing reaction time (e.g., 60 minutes under UV light) and solvent selection to minimize byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- HPLC : To assess purity, especially when isolating intermediates (e.g., ε-oxo acids require extraction with EtOAc and repeated washing) .
- Mass Spectrometry : Compare experimental molecular weights with theoretical values (e.g., oxoacetic acid derivatives have a molecular weight of ~74.0355 g/mol, as per NIST data) .
- NMR : Resolve ambiguities in substitution patterns, particularly distinguishing cyano and oxo functional groups .
Q. What safety protocols are critical when handling this compound?
While direct safety data for this compound is limited, structurally similar anilino-oxoacetic acids (e.g., (2,6-dimethylphenyl)aminoacetic acid) require:
- Use of gloves and eye protection to avoid skin/eye contact.
- Storage in airtight containers away from light, as photolabile groups (e.g., cyano) may degrade under UV exposure .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substitution in anilino-oxoacetic acid synthesis?
Competing pathways in SRN1 reactions (e.g., for ε-oxo acids) are governed by:
- Solvent polarity : DMSO enhances nucleophilicity of enolate ions, favoring substitution over elimination .
- Light intensity : Higher UV exposure accelerates radical chain initiation but may promote side reactions like dimerization .
- Temperature : Lower temperatures (0–25°C) stabilize intermediates, improving yields of target products .
Q. What strategies resolve contradictions in reported yields for anilino-oxoacetic acid derivatives?
Discrepancies often arise from:
- Work-up procedures : Incomplete extraction (e.g., using EtOAc vs. dichloromethane) can lead to product loss .
- Analytical calibration : Cross-validate HPLC results with independent methods (e.g., NMR integration) to confirm purity .
- Reagent quality : Trace moisture in ammonium acetate or glacial acetic acid may hydrolyze cyano groups, reducing yields .
Q. How can computational modeling aid in predicting the stability of this compound under varying pH conditions?
- pKa calculations : Use software like Gaussian to predict protonation states of the oxo and cyano groups. For example, oxoacetic acid has a pKa of ~1.9, suggesting high acidity at the α-carbon .
- Degradation pathways : Simulate hydrolysis of the cyano group under alkaline conditions, which may form carboxylate intermediates .
Q. What methodologies are effective in studying the reactivity of the oxo group in peptide coupling reactions?
- Thioester synthesis : The oxo group in anilino-oxoacetic acids can act as a leaving group. For example, Dbz linkers (used in peptide thioesters) rely on regioselective activation of the oxo moiety, monitored via LC-MS .
- Kinetic studies : Track reaction progress using UV-Vis spectroscopy at 280 nm, leveraging the absorbance of conjugated anilino groups .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
